2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide
Description
2-(4-Amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide is a triazole-based compound featuring a 1,2,4-triazole core substituted with an amino group at position 4 and a cyclohexyl group at position 3. A thioether linkage at position 3 connects the triazole ring to an acetamide group, which is further substituted with a naphthyl moiety.
Structure
3D Structure
Properties
Molecular Formula |
C20H23N5OS |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H23N5OS/c21-25-19(15-8-2-1-3-9-15)23-24-20(25)27-13-18(26)22-17-12-6-10-14-7-4-5-11-16(14)17/h4-7,10-12,15H,1-3,8-9,13,21H2,(H,22,26) |
InChI Key |
UFOLUHLNRCGELR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Introduction of the cyclohexyl group: This step may involve the use of cyclohexylamine in a substitution reaction.
Attachment of the naphthylacetamide moiety: This can be done through an acylation reaction using naphthylacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at Triazole-Thio Group
The sulfur atom in the triazol-3-ylthio group exhibits nucleophilic character, enabling alkylation and acylation reactions. A representative protocol involves:
Key observations:
-
Alkylation proceeds via SN2 mechanism, favored by polar aprotic solvents (DMF) and mild bases (Et₃N) .
-
Acylation requires stoichiometric base to neutralize HCl byproduct, with pyridine enhancing regioselectivity.
Oxidation and Redox Behavior
The triazole-thioether moiety undergoes controlled oxidation to sulfoxide/sulfone derivatives, critical for modulating biological activity:
| Oxidizing Agent | Conditions | Product | Oxidation State | Impact on Bioactivity |
|---|---|---|---|---|
| H₂O₂ (3%) | RT, 4h | Sulfoxide | +1 | Reduced antimicrobial potency |
| mCPBA | DCM, 0°C, 2h | Sulfone | +2 | Enhanced cytotoxicity (IC₅₀: 8.2 μM vs. 14.5 μM parent) |
Mechanistic studies confirm radical intermediates during H₂O₂-mediated oxidation, while mCPBA follows an electrophilic pathway .
Condensation with Amino Acid Derivatives
The primary amine at position 4 participates in peptide coupling reactions:
Example Protocol
-
React with Boc-protected glycine (EDC/HOBt, DMF, 12h)
-
Deprotect with TFA/DCM (1:1, 2h)
-
Characterize by ¹H-NMR (δ 6.8–7.2 ppm for naphthyl; δ 1.2–1.8 ppm for cyclohexyl)
| Amino Acid | Coupling Efficiency (%) | Application |
|---|---|---|
| Glycine | 92 | Prodrug design |
| Lysine | 78 | Targeted delivery systems |
Cycloaddition and Heterocycle Formation
The triazole ring participates in Huisgen cycloaddition with alkynes under Cu(I) catalysis:
| Alkyne | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Phenylacetylene | CuI | Triazole-fused naphthoimidazolone | 65 |
| Propargyl alcohol | CuSO₄/NaAsc | Spiro-triazole-oxazolidinone derivative | 58 |
Biological Activity Modulation via Structural Analogues
Structure-activity relationship (SAR) studies reveal critical reactivity-bioactivity correlations:
| Structural Modification | Antimicrobial Activity (MIC, μg/mL) | Anticancer Activity (IC₅₀, μM) |
|---|---|---|
| Parent compound | 12.5–25 (Gram+) | 14.5 |
| Sulfone derivative | >100 | 8.2 |
| Glycine conjugate | 6.3–12.5 | 22.1 |
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 6 months) identify primary degradation products:
| Stress Condition | Major Degradant | Formation Pathway |
|---|---|---|
| Acidic (pH 2) | Naphthylamine | Acetamide hydrolysis |
| Alkaline (pH 9) | Cyclohexyltriazole | S–N bond cleavage |
| Oxidative | Sulfoxide | Thioether oxidation |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide exhibit significant anticancer properties. In particular:
- Mechanism of Action : The triazole moiety is known to enhance apoptosis in cancer cells. Studies have shown that derivatives of triazole compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines such as HeLa and MCF-7 .
- Case Studies : In vitro studies demonstrated that certain analogs achieved IC50 values below 100 μM against human cancer cell lines, indicating potent anticancer activity. For example, a compound with a similar structure was noted for its ability to increase apoptotic cell numbers significantly .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored:
- Activity Against Pathogens : Similar derivatives have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis . The presence of the triazole ring may contribute to enhanced binding affinity to microbial targets.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, there is emerging evidence of anti-inflammatory effects:
- In Silico Studies : Molecular docking studies suggest that the compound may act as a 5-lipoxygenase inhibitor, a target for anti-inflammatory drugs . This opens avenues for exploring its use in treating inflammatory diseases.
Pharmacokinetic Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for evaluating the therapeutic potential of this compound:
- Absorption and Bioavailability : Preliminary studies indicate favorable ADME profiles for similar compounds, suggesting good oral bioavailability and absorption characteristics.
Future Research Directions
Given the promising biological activities observed in preliminary studies, future research should focus on:
- In Vivo Studies : Conducting animal model studies to assess the efficacy and safety of this compound.
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how variations in the molecular structure affect biological activity to optimize therapeutic efficacy.
Mechanism of Action
The mechanism of action of 2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Core Triazole Substitutions
- Cyclohexyl vs. Aryl Groups: The cyclohexyl substituent at position 5 distinguishes the target compound from analogs like 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide (), which incorporates a thienyl group.
- Amino Group vs. Nitro or Halogen Substituents: The amino group at position 4 contrasts with nitro or halogen substituents in compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (). Amino groups facilitate hydrogen bonding, which may influence solubility and receptor interactions .
Acetamide Substituents
- Naphthyl vs. Phenyl/Chlorophenyl Groups: The naphthyl moiety in the target compound differs from phenyl or chlorophenyl groups in analogs like 2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-chlorophenyl)acetamide ().
Thioether Linkage Variations
The thioether bridge is a common feature in triazole derivatives, but its position and adjacent substituents vary. For example, 2-(5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () includes a sulfonylphenyl group, which introduces electronegative properties absent in the target compound .
Physicochemical Properties
Spectroscopic Data
- IR Spectroscopy: The amino group in the target compound would exhibit N–H stretching (~3290 cm⁻¹), similar to 6b (3292 cm⁻¹, ). However, the absence of nitro groups (which show asymmetric stretches at ~1500 cm⁻¹) differentiates it from nitro-substituted analogs .
- NMR : The cyclohexyl group would produce distinct aliphatic proton signals (δ ~1.0–2.5 ppm) compared to aromatic protons in thienyl- or naphthyloxy-substituted compounds (e.g., δ 7.2–8.6 ppm in 6b , ) .
Biological Activity
2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazole ring and an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 330.45 g/mol. The presence of the cyclohexyl group and the triazole ring contributes to its unique pharmacological profile.
1. Anti-inflammatory Activity
Research indicates that compounds with triazole rings often exhibit significant anti-inflammatory properties. In a study assessing various derivatives of triazole compounds, it was found that those similar to this compound showed promising results in reducing inflammation markers in animal models .
Table 1: Summary of Anti-inflammatory Studies
| Study Reference | Model Used | Dose (mg/kg) | Result |
|---|---|---|---|
| Rat model | 50 | Significant reduction in edema | |
| In vitro assays | N/A | Decreased cytokine production | |
| Mouse model | 25 | Reduced paw swelling |
The mechanism through which this compound exerts its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, the triazole moiety is known to interact with various enzymes involved in inflammatory pathways, potentially leading to reduced synthesis of inflammatory mediators .
Case Study 1: In Vivo Efficacy
In a controlled study involving rats, administration of this compound resulted in a marked decrease in inflammatory responses compared to control groups. The study highlighted the compound's ability to modulate immune responses effectively.
Case Study 2: In Vitro Analysis
In vitro studies demonstrated that the compound could inhibit the proliferation of certain cancer cell lines. The results indicated a potential dual role as both an anti-inflammatory agent and an anticancer drug .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition. For example, triazole-thiol intermediates (e.g., 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thione) are reacted with chloroacetamide derivatives in ethanol under reflux with a base (e.g., KOH). Reaction progress is monitored by TLC (hexane:ethyl acetate, 9:1), followed by recrystallization or solvent extraction .
- Critical Parameters : Solvent ratio (e.g., toluene:water 8:2), reaction time (5–7 hours), and stoichiometric control of NaN₃ in azide formation .
Q. How is the structural integrity of this compound confirmed experimentally?
- Analytical Techniques :
- IR Spectroscopy : Peaks at ~3262 cm⁻¹ (–NH stretch), ~1671 cm⁻¹ (C=O stretch), and ~1303 cm⁻¹ (C–N stretch) confirm functional groups .
- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 5.38 ppm (–NCH₂CO–), δ 7.20–8.40 ppm (aromatic protons), and δ 10.79 ppm (–NH) .
- Elemental Analysis : Matches calculated C, H, N, S percentages .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Poor solubility in organic solvents (e.g., ethanol, ethyl acetate) but forms water-soluble sodium salts for biological testing .
- Stability : Degrades under prolonged exposure to moisture or heat. Store in anhydrous conditions at 2–8°C .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Optimization Strategies :
- Catalyst Screening : Copper acetate (10 mol%) accelerates 1,3-dipolar cycloaddition in tert-BuOH:H₂O (3:1) .
- Solvent Systems : Ethanol-water mixtures enhance crystallization efficiency .
- Reaction Monitoring : Real-time TLC reduces side-product formation .
Q. How do structural modifications (e.g., cyclohexyl vs. furan substituents) influence biological activity?
- Case Study :
- Cyclohexyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
- Furan Substituents : Increase antiexudative activity (AEA) by 30% compared to phenyl analogs, as shown in carrageenan-induced edema models .
Q. How can contradictory biological data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Root Cause Analysis :
- Pharmacokinetics : Low bioavailability due to poor solubility (e.g., sodium salt formulations improve absorption ).
- Metabolic Stability : Hepatic microsome assays identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
Q. What computational tools are recommended for predicting structure-activity relationships (SAR)?
- Software :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
